molecular formula C22H15ClN2O3S2 B2709864 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 921797-64-0

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2709864
CAS No.: 921797-64-0
M. Wt: 454.94
InChI Key: GFPZSJPATPLODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiophene core substituted with a chlorine atom at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is linked to a 1,3-thiazol-2-yl ring, which is further substituted at the 4-position with a 7-ethoxy-1-benzofuran moiety.

Properties

IUPAC Name

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3S2/c1-2-27-15-8-5-6-12-10-16(28-19(12)15)14-11-29-22(24-14)25-21(26)20-18(23)13-7-3-4-9-17(13)30-20/h3-11H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPZSJPATPLODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Antiviral Applications

Research has indicated that compounds similar to 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide exhibit antiviral properties. For instance, studies on N-Heterocycles have shown that certain derivatives can serve as promising antiviral agents against viruses like Dengue and other RNA viruses. The structure of this compound suggests it could interact with viral proteins or inhibit viral replication pathways due to its thiazole and benzothiophene moieties, which are known to enhance biological activity .

Anticancer Properties

The anticancer potential of this compound is another area of significant interest. Compounds containing thiazole and benzothiophene rings have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways. In particular, the benzothiophene moiety is known for its ability to interfere with cancer cell metabolism and signaling pathways, making it a candidate for further investigation in cancer therapy .

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture as a pesticide or herbicide. The thiazole and benzofuran components are often associated with biological activity against pests and pathogens. Research into the structure–activity relationship (SAR) indicates that modifications to these functional groups can enhance efficacy against specific agricultural pests .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications can significantly influence its potency and selectivity against various biological targets. Here are some key findings regarding structural modifications:

Modification Effect on Activity
Ethoxy groupEnhances solubility and bioactivity
Chlorine substitutionIncreases binding affinity
Benzamide moietyCritical for anticancer activity

These modifications suggest that careful tuning of the chemical structure could lead to more potent derivatives suitable for specific therapeutic or agricultural applications.

Case Studies

Several case studies provide insights into the effectiveness of compounds similar to this compound:

  • Antiviral Efficacy : A study demonstrated that a related thiazole derivative exhibited an EC50 value of 0.96 μg/mL against Dengue virus, highlighting the potential of these compounds in antiviral therapy .
  • Cytotoxicity Against Cancer Cells : Research involving thiazole derivatives indicated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth at nanomolar concentrations .
  • Agricultural Impact : Investigations into thiazole-based pesticides revealed effective control over common agricultural pests, suggesting a viable path for developing eco-friendly agricultural chemicals .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

a. 3-Chloro-N-[4-(1,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]-1-Benzothiophene-2-Carboxamide

  • Structural Differences : Replaces the benzofuran-thiazole group with a pyrazolylphenyl substituent.
  • Synthesis : Prepared via refluxing intermediates in DMF, followed by precipitation and recrystallization (similar to the target compound’s likely synthesis) .
  • Activity: Not explicitly reported, but pyrazole derivatives are known for antimicrobial and anti-inflammatory properties, suggesting divergent biological targets compared to benzofuran-containing analogs.

b. 3-Chloro-N-[4-(Dibutylsulfamoyl)Phenyl]-1-Benzothiophene-2-Carboxamide

  • Structural Differences : Features a dibutylsulfamoylphenyl group instead of the benzofuran-thiazole unit.
  • Physicochemical Properties : Higher molecular weight (436.93 g/mol) and predicted density (1.495 g/cm³) compared to the target compound. The sulfonamide group enhances solubility but may reduce membrane permeability .

Thiazol-2-yl-Linked Compounds

a. 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide

  • Structural Differences : Contains a nitrobenzene-substituted thiazole and a sulfamoylbenzamide group.
  • The nitro group may contribute to redox activity, unlike the ethoxybenzofuran moiety in the target compound .

b. 4-[Cyclohexyl(Methyl)Sulfamoyl]-N-[4-(7-Ethoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-yl]Benzamide

  • Structural Similarities : Shares the 4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl group but replaces the benzothiophene with a sulfamoylbenzamide.
  • Molecular Weight : 539.67 g/mol, significantly higher than the target compound due to the cyclohexyl(methyl)sulfamoyl group. This modification may enhance steric bulk and affect target binding .

Smoothened (SMO) Receptor Agonists

a. SAG (3-Chloro-N-[4-(Methylamino)Cyclohexyl]-N-[3-(4-Pyridinyl)Benzyl]-1-Benzothiophene-2-Carboxamide)

  • Structural Differences: Substituted with a methylaminocyclohexyl-pyridinylbenzyl group instead of benzofuran-thiazole.
  • Activity : Potent SMO agonist (EC₅₀ < 10 nM) inducing GLI activation. The target compound’s benzofuran-thiazole group may offer improved selectivity for other Hedgehog pathway components .

Key Comparative Data

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Benzothiophene 7-Ethoxybenzofuran-thiazole ~440 (estimated) Undisclosed
3-Chloro-N-[4-(Dibutylsulfamoyl)Phenyl]-... Benzothiophene Dibutylsulfamoylphenyl 436.93 Not reported
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Nitrophenyl)-... Benzamide Nitrophenyl-thiazole 535.59 119.09% growth modulation
SAG Benzothiophene Methylaminocyclohexyl-pyridinylbenzyl 522.06 SMO agonist (EC₅₀ < 10 nM)

Discussion of Structural-Activity Relationships

  • Benzofuran vs.
  • Thiazole Position : The 1,3-thiazol-2-yl linkage is conserved across multiple analogs, suggesting its role as a rigid spacer optimizing distance between hydrophobic and hydrophilic domains.
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing derivatives (e.g., CAS 315670-52-1) exhibit higher solubility but reduced bioavailability, whereas the target compound’s carboxamide may balance lipophilicity and hydrogen-bonding capacity .

Biological Activity

The compound 3-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18H17ClN2O3S
  • Molecular Weight : 364.86 g/mol
  • IUPAC Name : this compound

This compound features a benzofuran moiety, a thiazole ring, and a benzothiophene structure, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their effectiveness against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) . The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Properties

Benzothiophene derivatives have shown promising antibacterial and antifungal activities. The compound's structural features enhance its interaction with microbial targets, potentially disrupting their metabolic processes . For example, derivatives similar to the one have been reported to inhibit bacterial growth effectively.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Inhibitory studies on related benzofuran compounds have shown activity against SIRT1 and SIRT2 enzymes, which are implicated in cancer and metabolic disorders . The half-maximal inhibitory concentration (IC50) values for these interactions suggest that the compound could be optimized for therapeutic use.

Study 1: Anticancer Efficacy

In a study focusing on benzofuran-substituted chalcone derivatives, compounds were synthesized and evaluated for their anticancer effects. The results indicated that these derivatives could induce apoptosis in cancer cells through mitochondrial pathways . The study utilized assays such as SRB (sulforhodamine B) and ATP viability tests to assess cell viability post-treatment.

Study 2: Antimicrobial Activity

Another study investigated the antimicrobial potential of benzothiophene derivatives against various bacterial strains. The results showed significant inhibition of bacterial growth at micromolar concentrations, highlighting the compound's potential as an antimicrobial agent .

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Enzyme Inhibition : It can inhibit enzymes critical for tumor progression and microbial survival.
  • Oxidative Stress : Generation of ROS leads to cellular damage and apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.